2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide
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Overview
Description
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with 2-bromo-2-methylpropanoic acid under basic conditions to form the intermediate. This intermediate is then cyclized with thiourea to form the thiazole ring. The final step involves the acylation of the thiazole ring with 2-methylpropanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the acylation step.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiazoles or benzyl derivatives.
Scientific Research Applications
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{5-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}propanamide: Similar structure but with a phenyl group instead of a benzyl group.
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-oxazol-2-yl}propanamide: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is unique due to the combination of its trifluoromethyl group, thiazole ring, and propanamide moiety. This combination imparts specific chemical and biological properties, such as increased lipophilicity and the ability to form stable complexes with target proteins, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-9(2)13(21)20-14-19-8-12(22-14)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRWBUHVVJIAIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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